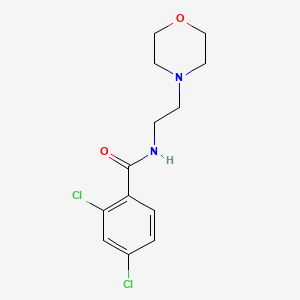

Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)-

Description

The compound "Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)-" features a benzamide core substituted with two chlorine atoms at the 2- and 4-positions of the aromatic ring. The amide nitrogen is further functionalized with a 2-(4-morpholinyl)ethyl group.

Properties

IUPAC Name |

2,4-dichloro-N-(2-morpholin-4-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O2/c14-10-1-2-11(12(15)9-10)13(18)16-3-4-17-5-7-19-8-6-17/h1-2,9H,3-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGVHXIIHGHAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214817 | |

| Record name | Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64544-21-4 | |

| Record name | Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064544214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2-(4-morpholinyl)ethylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of 2-(4-morpholinyl)ethylamine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Substitution: Substituted benzamides with different functional groups replacing the chlorine atoms.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Hydrolysis: 2,4-dichlorobenzoic acid and 2-(4-morpholinyl)ethylamine.

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives are widely studied for their pharmacological potential. Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- has shown promise as a P2X7 receptor inhibitor , which plays a crucial role in inflammatory and pain pathways. This receptor's modulation could lead to therapeutic effects for conditions like chronic pain and neurodegenerative diseases.

Key Findings:

- Analgesic Development: The compound is being investigated as a lead for developing new analgesics due to its ability to interact with pain-related receptors.

- Bioavailability: The morpholine group enhances lipophilicity, potentially improving the pharmacokinetic profile of the compound.

Research indicates that Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain pathogens.

- Anticancer Activity: Preliminary evaluations suggest potential anticancer effects through interactions with specific molecular targets.

Mechanism of Action:

The compound's mechanism involves binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects depending on the target.

Chemical Synthesis and Reactions

The synthesis of Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- typically involves the reaction between 2,4-dichlorobenzoyl chloride and 2-(4-morpholinyl)ethylamine under controlled conditions. The following steps outline the general synthetic route:

-

Starting Materials:

- 2,4-Dichlorobenzoyl chloride

- 2-(4-morpholinyl)ethylamine

-

Reaction Conditions:

- Conducted in organic solvents like dichloromethane or tetrahydrofuran.

- Refluxed under an inert atmosphere to prevent oxidation.

-

Purification:

- The product is purified through recrystallization or column chromatography.

Industrial Applications

In addition to its research applications, Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- is also utilized in the development of specialty chemicals and materials with specific properties. Its unique structural features allow for modifications that can enhance its utility in various industrial processes.

Mechanism of Action

The mechanism of action of Benzamide, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, synthesis methods, and applications of the target compound and related benzamide derivatives:

Substituent Effects on Properties

- Morpholinyl Group: Present in both the target compound and momelotinib, this group enhances solubility and bioavailability, critical for drug delivery.

- Thiadiazole/Thiazole Groups : Derivatives in and incorporate sulfur-containing heterocycles, which are associated with semiconductor and polymer applications. The nitro and methoxy groups in ’s compound likely modulate electronic properties for materials science uses .

Biological Activity

Benzamide derivatives, particularly 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This compound has been studied for its potential therapeutic effects, particularly as an inhibitor of various enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)-benzamide features a benzamide core with dichloro substitutions and a morpholinyl ethyl group. This unique combination of functional groups contributes to its biological activity.

The mechanism of action for 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)-benzamide primarily involves interactions with biological macromolecules such as enzymes and receptors. The compound is believed to modulate the activity of these targets through:

- Hydrogen bonding : Interactions with specific amino acids in the active sites of enzymes.

- Hydrophobic interactions : Favorable interactions with non-polar regions of proteins.

- Van der Waals forces : Contributing to the stability of the enzyme-ligand complex.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor for various enzymes. Notably, it has shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases:

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| AChE | 1.57 | Donepezil: 0.046 |

| BuChE | 2.85 | Donepezil: 0.046 |

These results indicate that while the compound exhibits promising inhibitory activity, it does not surpass the efficacy of established inhibitors like donepezil .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)-benzamide and its target enzymes. The binding affinity was assessed using AutoDock Vina, revealing that the compound forms stable complexes with AChE and BuChE due to multiple hydrogen bonds and hydrophobic interactions .

Study on Alzheimer’s Disease Models

In a study focused on Alzheimer's disease models, 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)-benzamide demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in treated mice. The compound's ability to inhibit AChE contributed to increased acetylcholine levels, enhancing synaptic transmission.

Comparative Analysis with Other Benzamides

A comparative analysis was conducted with other benzamide derivatives to assess their biological activities:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 2,4-Dichlorobenzamide | 15.0 | Moderate AChE inhibition |

| N-(2-Pyrrolidin-1-yl)ethylbenzamide | 10.0 | Strong BuChE inhibition |

| 2,4-Dichloro-N-(2-(4-morpholinyl)ethyl)-benzamide | 1.57 | Dual cholinesterase inhibitor |

This table illustrates that while other derivatives exhibit varying degrees of activity, the target compound stands out for its dual inhibition capabilities .

Q & A

Q. What is the synthetic pathway for 2,4-dichloro-N-(2-(4-morpholinyl)ethyl)benzamide?

The compound is synthesized via a two-step process:

- Step 1 : Alkylation of 4-chloroaniline with N-chloroethylmorpholine to form the intermediate N-(2-morpholinoethyl)-4-chloroaniline.

- Step 2 : Benzoylation using 2,4-dichlorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine). Purification is achieved via flash chromatography (silica gel, CH₂Cl₂:MeOH 10:0.5), yielding the final product with ~20% efficiency. Structural confirmation is performed using H NMR (δ 7.25–7.00 ppm for aromatic protons, δ 3.70 ppm for morpholine protons) and ESI-MS (m/z 413.2 [M+H]) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and morpholine integration.

- Mass Spectrometry : ESI-MS for molecular weight verification.

- Chromatography : HPLC to assess purity (>95% recommended for biological assays).

- Elemental Analysis : To validate C, H, N, and Cl content .

Q. What are the primary research applications of this benzamide derivative?

- Medicinal Chemistry : Investigated as a potential inhibitor of Trypanosoma brucei due to its structural resemblance to known antiparasitic agents .

- Receptor Studies : The dichloro and morpholine groups suggest utility in probing G protein-coupled receptors (GPCRs) or kinase targets .

Advanced Questions

Q. How can researchers address contradictions in reported biological activity data?

- Orthogonal Assays : Validate target engagement using thermal shift assays (TSA) alongside enzyme inhibition studies.

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values) to rule out assay-specific artifacts.

- Structural Analysis : Compare X-ray crystallography or molecular docking results to identify conformation-dependent activity .

Q. What computational strategies predict the compound’s binding interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like T. brucei enzymes. Prioritize the morpholine group’s role in hydrogen bonding.

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-target complexes under physiological conditions.

- ADMET Prediction : Tools like SwissADME evaluate logP (clogP ≈ 3.5) and blood-brain barrier penetration .

Q. How is X-ray crystallography applied to study this compound’s conformation?

- Data Collection : Use SHELX programs (e.g., SHELXD for phasing) with high-resolution (<1.5 Å) synchrotron data.

- Refinement : SHELXL refines anisotropic displacement parameters, revealing preferred rotameric states of the morpholine and dichlorophenyl groups.

- Validation : Check geometric outliers (e.g., Ramachandran plots) using Coot .

Methodological Considerations

Q. What solvent systems optimize reaction yields during synthesis?

- Alkylation Step : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Benzoylation : Anhydrous CH₂Cl₂ minimizes side reactions (e.g., hydrolysis of acyl chloride).

- Workup : Aqueous extraction (NaHCO₃) removes unreacted reagents .

Q. How to troubleshoot low purity in final product batches?

- Chromatography : Adjust mobile phase polarity (e.g., CH₂Cl₂:MeOH gradient from 10:0.5 to 10:1).

- Recrystallization : Use ethanol/water mixtures for crystalline product isolation.

- Spectroscopic Monitoring : Track byproducts via LC-MS during synthesis .

Data Interpretation and Reporting

Q. How should researchers document spectral data for reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.